![molecular formula C31H32N2O8 B8485944 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-methyluridine](/img/structure/B8485944.png)
5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-methyluridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-O-(4,4’-dimethoxitrityl)-5-methyluridine is a modified nucleoside used primarily in the synthesis of oligonucleotides. This compound is characterized by the presence of a 4,4’-dimethoxytrityl (DMT) protecting group attached to the 5’-hydroxyl group of 5-methyluridine. The DMT group is commonly used in the chemical synthesis of DNA and RNA to protect hydroxyl groups from unwanted reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(4,4’-dimethoxitrityl)-5-methyluridine typically involves the protection of the 5’-hydroxyl group of 5-methyluridine with the 4,4’-dimethoxytrityl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Dichloromethane or acetonitrile
Temperature: Room temperature to 40°C
Reaction Time: 1-2 hours
Industrial Production Methods
Industrial production of 5’-O-(4,4’-dimethoxitrityl)-5-methyluridine follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.
Purification: Typically involves column chromatography to remove impurities and unreacted starting materials.
Quality Control: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the purity and structure of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5’-O-(4,4’-dimethoxitrityl)-5-methyluridine undergoes several types of chemical reactions, including:
Deprotection: Removal of the DMT group using acidic conditions, such as trichloroacetic acid in dichloromethane.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The uridine moiety can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Deprotection: Trichloroacetic acid in dichloromethane.
Substitution: Various nucleophiles in the presence of a base.
Oxidation: Potassium permanganate or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products
Deprotected Nucleoside: 5-methyluridine after removal of the DMT group.
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
Aplicaciones Científicas De Investigación
5’-O-(4,4’-dimethoxitrityl)-5-methyluridine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
DNA/RNA Synthesis: Used as a building block in the chemical synthesis of oligonucleotides for research and therapeutic purposes.
Antiviral and Anticancer Research: Investigated for its potential use in developing antiviral and anticancer agents.
Molecular Biology: Utilized in the study of nucleic acid interactions and mechanisms of action.
Biotechnology: Employed in the development of diagnostic tools and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 5’-O-(4,4’-dimethoxitrityl)-5-methyluridine primarily involves its role as a protected nucleoside in oligonucleotide synthesis. The DMT group protects the 5’-hydroxyl group during the stepwise addition of nucleotides, preventing unwanted side reactions. Upon completion of the synthesis, the DMT group is removed under acidic conditions, revealing the free hydroxyl group for further reactions or applications.
Comparación Con Compuestos Similares
Similar Compounds
- 5’-O-(4,4’-dimethoxitrityl)-2’-deoxyuridine
- 5’-O-(4,4’-dimethoxitrityl)-N1-methylpseudouridine
- 5’-O-(4,4’-dimethoxitrityl)thymidine
Uniqueness
5’-O-(4,4’-dimethoxitrityl)-5-methyluridine is unique due to the presence of the 5-methyl group on the uridine moiety, which can influence its chemical properties and interactions. This modification can affect the stability and binding affinity of the resulting oligonucleotides, making it a valuable tool in nucleic acid research and therapeutic development.
Propiedades
Fórmula molecular |
C31H32N2O8 |
|---|---|
Peso molecular |
560.6 g/mol |
Nombre IUPAC |
1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C31H32N2O8/c1-19-17-33(30(37)32-28(19)36)29-27(35)26(34)25(41-29)18-40-31(20-7-5-4-6-8-20,21-9-13-23(38-2)14-10-21)22-11-15-24(39-3)16-12-22/h4-17,25-27,29,34-35H,18H2,1-3H3,(H,32,36,37)/t25-,26-,27-,29-/m1/s1 |
Clave InChI |
SWYBMSHCUZGERH-LTGLEFCMSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


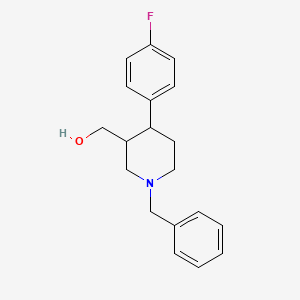
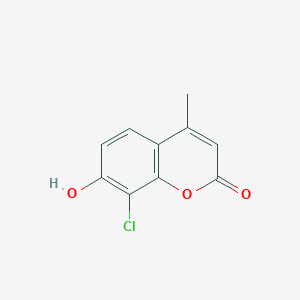
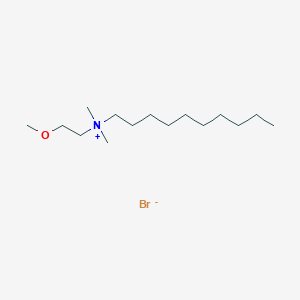
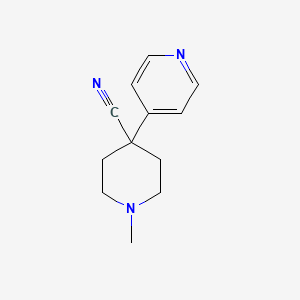
![6-cyclopropyl-2,3-bis(4-methylphenyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B8485899.png)

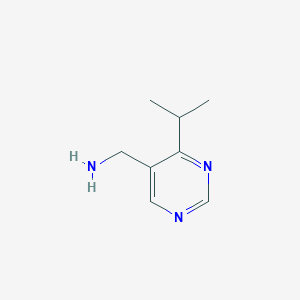
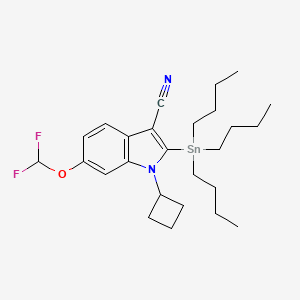
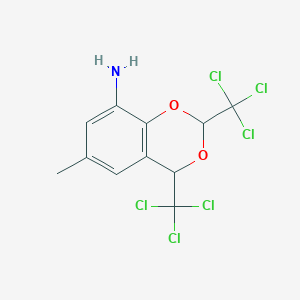
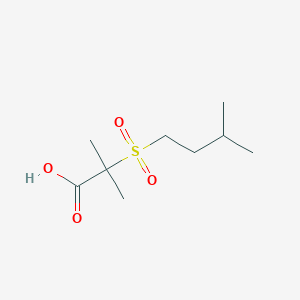
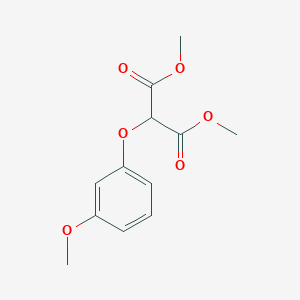
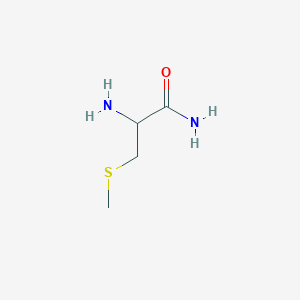
![5-iodo-3-[(R) 1-(2.6-dichloro-3-fluoro-phenyl)-ethoxy]-pyridin-2-ylamine](/img/structure/B8485963.png)
![1-(Bicyclo[2.2.1]heptan-1-yl)thiourea](/img/structure/B8485970.png)
